2-(2-methyl-1H-imidazol-1-yl)aniline hydrochloride
CAS No.: 2044902-86-3
Cat. No.: VC5113270
Molecular Formula: C10H12ClN3
Molecular Weight: 209.68
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2044902-86-3 |
---|---|
Molecular Formula | C10H12ClN3 |
Molecular Weight | 209.68 |
IUPAC Name | 2-(2-methylimidazol-1-yl)aniline;hydrochloride |
Standard InChI | InChI=1S/C10H11N3.ClH/c1-8-12-6-7-13(8)10-5-3-2-4-9(10)11;/h2-7H,11H2,1H3;1H |
Standard InChI Key | RFPJSMKAJWWYJP-UHFFFAOYSA-N |
SMILES | CC1=NC=CN1C2=CC=CC=C2N.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound consists of an aniline group (C₆H₅NH₂) linked to a 2-methylimidazole ring at the ortho position. The imidazole ring contains two nitrogen atoms at positions 1 and 3, with a methyl group substituting position 2. Protonation of the aniline’s amine group by hydrochloric acid forms the hydrochloride salt, as shown in its SMILES notation: CC1=NC=CN1C2=CC=CC=C2N.Cl .
Table 1: Structural and Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 26286-55-5 | |
IUPAC Name | 2-(2-Methyl-1H-imidazol-1-yl)aniline hydrochloride | |
Molecular Formula | C₁₀H₁₂ClN₃ | |
Molecular Weight | 209.68 g/mol | |
InChI Key | LLSZMUSXQITSSJ-UHFFFAOYSA-N |
Synthesis and Physicochemical Properties
Synthesis Pathways
The free base, 2-(2-methyl-1H-imidazol-1-yl)aniline, is typically synthesized via nucleophilic aromatic substitution. Aniline derivatives react with 2-methylimidazole under catalytic conditions, followed by purification and subsequent treatment with hydrochloric acid to form the hydrochloride salt .
Physicochemical Characteristics
The compound is a solid at room temperature, with a purity of ≥95% . It requires storage in inert atmospheres and protection from light to prevent degradation .
Table 2: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Physical Form | Solid | |
Purity | ≥95% | |
Storage Conditions | Room temperature, inert atmosphere, dark | |
Solubility | Soluble in polar solvents (e.g., DMSO, water) |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing histamine receptor antagonists and antifungal agents . Its hydrochloride form enhances bioavailability in drug formulations .
Agrochemical Development
Imidazole derivatives are employed in fungicides and herbicides. This compound’s stability under varied pH conditions makes it a candidate for crop protection agents .
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